molecular formula C14H11NO2 B4218299 2-Naphtho[2,1-b]furanylacetamide

2-Naphtho[2,1-b]furanylacetamide

Cat. No.: B4218299
M. Wt: 225.24 g/mol
InChI Key: ZKYNFIWEOSWBMN-UHFFFAOYSA-N
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Description

2-Naphtho[2,1-b]furan-1-ylacetamide is a heterocyclic compound that features a fused naphthalene and furan ring system with an acetamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Naphtho[2,1-b]furanylacetamide involves the reaction of 2-acetylnaphtho[2,1-b]furan with various reagents. For example, the reaction of 2-acetylnaphtho[2,1-b]furan with phenylhydrazine can yield 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, which can then undergo further reactions to form the desired compound . Another method involves the use of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine to synthesize functionalized naphtho[2,1-b]furan derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and scaling up the reaction, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Naphtho[2,1-b]furan-1-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthofuran ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Naphtho[2,1-b]furanylacetamide include phenylhydrazine, triethylamine, and various nucleophiles and electrophiles . Reaction conditions often involve refluxing in solvents such as benzene or acetonitrile and using catalysts like sodium ethoxide .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reactions with phenylhydrazine can yield pyrazole derivatives, while reactions with nucleophiles can produce various substituted naphthofuran compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Naphtho[2,1-b]furanylacetamide include other naphthofuran derivatives such as:

Uniqueness

2-Naphtho[2,1-b]furan-1-ylacetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This compound’s ability to act as a fluorescent label and its potential antibacterial and anticancer activities set it apart from other similar compounds .

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYNFIWEOSWBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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